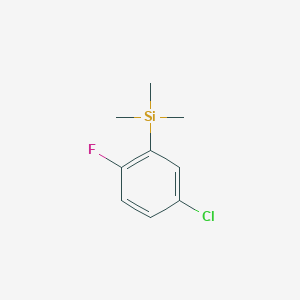
(5-Chloro-2-fluorophenyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12ClFSi and a molecular weight of 202.73 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a 5-chloro-2-fluorophenyl ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-fluorophenyl)trimethylsilane typically involves the reaction of 5-chloro-2-fluorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-2-fluorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups on the phenyl ring.
Reduction Reactions: Reduction reactions can be used to modify the halogen substituents on the phenyl ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the phenyl ring .
Wissenschaftliche Forschungsanwendungen
(5-Chloro-2-fluorophenyl)trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as a building block for the synthesis of drug candidates and other therapeutic agents.
Wirkmechanismus
The mechanism of action of (5-Chloro-2-fluorophenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and halogen substituents. The trimethylsilyl group acts as a protecting group, allowing selective reactions to occur at other positions on the phenyl ring. The halogen substituents can undergo nucleophilic substitution, oxidation, or reduction, leading to the formation of diverse products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Fluorophenyl)trimethylsilane: Similar in structure but lacks the chlorine substituent.
(2-Chloro-5-fluorophenyl)trimethylsilane: Similar but with different positions of the chlorine and fluorine substituents.
(4-Chloro-2-fluorophenyl)trimethylsilane: Similar but with the chlorine substituent at the 4-position.
Uniqueness
(5-Chloro-2-fluorophenyl)trimethylsilane is unique due to the specific positioning of the chlorine and fluorine substituents on the phenyl ring. This unique arrangement allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds .
Eigenschaften
Molekularformel |
C9H12ClFSi |
|---|---|
Molekulargewicht |
202.73 g/mol |
IUPAC-Name |
(5-chloro-2-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12ClFSi/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 |
InChI-Schlüssel |
WKHGUWPMIWLQRM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


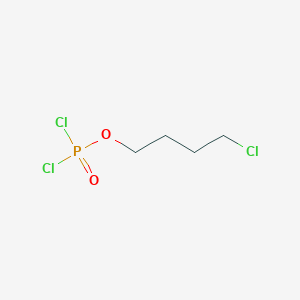
![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13689141.png)
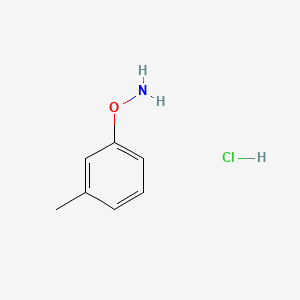

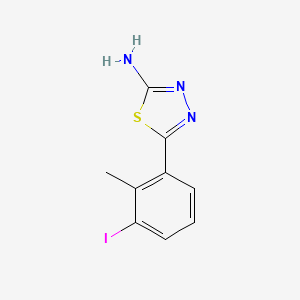


![Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)

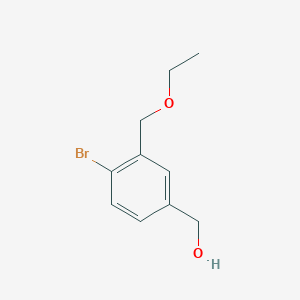
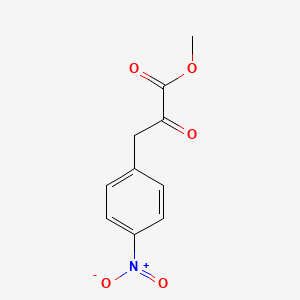
![6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B13689219.png)

![2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide](/img/structure/B13689237.png)
